N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring, which is known for its significant biological and therapeutic value. The presence of the pyridine ring in its structure makes it an important molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide can be synthesized through various methods. One common approach involves the reaction between N-methylpropanamide and 2-aminopyridine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in its structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)imidates
Comparison: N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide is unique due to its specific structure, which includes both a pyridine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in the field of organic chemistry .
Properties
IUPAC Name |
N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-11(15)14(2)9-8-13-10-6-4-5-7-12-10/h4-7H,3,8-9H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCJTDWIORIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCNC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.